molecular formula C20H18ClN3O4S B333674 3-{[(1,3-BENZODIOXOL-5-YLIMINO)(ETHYLAMINO)METHYL]SULFANYL}-1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDINE

3-{[(1,3-BENZODIOXOL-5-YLIMINO)(ETHYLAMINO)METHYL]SULFANYL}-1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDINE

Cat. No.: B333674
M. Wt: 431.9 g/mol
InChI Key: TVKZVEKQFUXAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate typically involves multiple steps. The starting materials often include 3-chlorophenyl derivatives and benzodioxole compounds. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
  • N-(3-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
  • N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea

Uniqueness

1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N’-(1,3-benzodioxol-5-yl)-N-ethylimidothiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N//'-ethylcarbamimidothioate

InChI

InChI=1S/C20H18ClN3O4S/c1-2-22-20(23-13-6-7-15-16(9-13)28-11-27-15)29-17-10-18(25)24(19(17)26)14-5-3-4-12(21)8-14/h3-9,17H,2,10-11H2,1H3,(H,22,23)

InChI Key

TVKZVEKQFUXAHP-UHFFFAOYSA-N

SMILES

CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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